molecular formula C15H14N2O3 B2875806 (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide CAS No. 404376-48-3

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2875806
CAS No.: 404376-48-3
M. Wt: 270.288
InChI Key: XIUFLBAAFKGIHR-CMDGGOBGSA-N
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Description

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide is an organic compound that features both a furan ring and an acrylamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

    Starting Materials: 4-acetamidophenylamine and furan-2-carbaldehyde.

    Reaction: A condensation reaction between 4-acetamidophenylamine and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (50-80°C) for several hours.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This might include continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted acrylamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving furan and acrylamide moieties.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide would depend on its specific biological target. Generally, compounds with furan and acrylamide structures can interact with proteins, enzymes, or nucleic acids, affecting their function. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)acrylamide: Lacks the furan ring.

    3-(furan-2-yl)acrylamide: Lacks the acetamidophenyl group.

    N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)acrylamide is unique due to the combination of the furan ring and the acrylamide moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-11(18)16-12-4-6-13(7-5-12)17-15(19)9-8-14-3-2-10-20-14/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUFLBAAFKGIHR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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